5-Hydroxypyrazine-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-2-1-7-3(5(10)11)4(8-2)6(12)13/h1H,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFXAUUVZLXLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Hydroxypyrazine 2,3 Dicarboxylic Acid and Analogous Structures
Chemical Synthesis Pathways
The chemical synthesis of pyrazine (B50134) derivatives is a well-established field, employing a variety of reaction types to construct and functionalize the heterocyclic ring. These methods range from the initial formation of the pyrazine core through cyclization to subsequent modifications via oxidation and substitution to introduce specific functional groups.
Cyclization Reactions Utilizing Pyrazine Precursors
The classical and most fundamental approach to synthesizing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net This reaction first produces a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net The choice of oxidizing agent is crucial for the successful aromatization of the dihydropyrazine intermediate, with reagents like copper (II) oxide or manganese oxide being commonly employed. researchgate.net Symmetrically substituted starting materials often provide the best results in these condensation-oxidation reactions. researchgate.net
This foundational cyclization strategy can be adapted to produce a wide array of substituted pyrazines by varying the substituents on both the diamine and dicarbonyl precursors. For instance, the reaction of α-amino ketones can lead to the formation of pyrazine rings through oxidative dimerization. nih.gov This biomimetic-inspired approach highlights the versatility of cyclization reactions in creating complex pyrazine alkaloids from simple amino acid-derived precursors. mdpi.com
Oxidative Procedures for Pyrazine Ring Hydroxylation
Introducing a hydroxyl group onto a pre-formed pyrazine ring can be achieved through various oxidative procedures. These methods are critical for accessing hydroxypyrazine derivatives, which are important intermediates in medicinal chemistry.
A prominent and efficient method for synthesizing Pyrazine-2,3-dicarboxylic acid, a direct precursor to the target compound, is the oxidative cleavage of the benzene (B151609) ring of quinoxaline (B1680401). scribd.comum.edu.my This transformation demonstrates the relative stability of the pyrazine ring compared to the fused benzene ring under specific oxidative conditions. scribd.comum.edu.my The reaction is typically carried out using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution. um.edu.mysapub.orgorgsyn.org The process is robust and proceeds in good yield. scribd.comum.edu.my
Alternative oxidative systems have also been developed. For example, sodium chlorate (B79027) in an acidic medium containing copper sulfate (B86663) can be used to oxidize quinoxaline to Pyrazine-2,3-dicarboxylic acid. google.com Electrochemical methods, which involve the electrochemically regenerated KMnO₄, have also been successfully employed using various electrodes, including platinum, nickel, and copper alloys.
| Oxidizing Agent | Catalyst/Medium | Notes | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Alkaline solution | A classical, high-yield method. | um.edu.mysapub.orgorgsyn.org |
| Sodium Chlorate (NaClO₃) | Copper Sulfate/Sulfuric Acid | Reaction temperature is controlled between 40-150 °C. | google.com |
| Electrochemically Regenerated KMnO₄ | Pt, Ni, Stainless Steel, Cu electrodes | An electrochemical approach to the synthesis. |
Pyrazine-2,3-dicarbonitrile (B77751) serves as a versatile intermediate for accessing various functionalized pyrazines. The two cyano groups are electron-withdrawing, activating the pyrazine ring for nucleophilic substitution reactions. While direct hydroxylation is less common, the dinitrile can be a precursor to dicarboxylic acids via hydrolysis, which can then be further functionalized. The reactivity of the cyano groups themselves allows for transformations; for instance, they can be subjected to nucleophilic attack by bases, leading to substitution. researchgate.net The synthesis of pyrazine-2,3-dicarbonitrile analogues can be achieved through one-pot, three-component reactions involving precursors like diaminomaleonitrile. researchgate.netarkat-usa.org Subsequent chemical modifications of these analogues can lead to the introduction of hydroxyl or related functional groups.
Substitution Reactions from Halogenated Pyrazine Derivatives (e.g., Pyrazinols from Halopyrazines)
A widely used strategy for the synthesis of hydroxypyrazines (which exist in tautomeric equilibrium with pyrazinones) involves the nucleophilic aromatic substitution of a halogen atom on the pyrazine ring. um.edu.my Halopyrazines, such as 2-chloropyrazine (B57796), are reactive towards various nucleophiles, including alkoxides and phenoxides. um.edu.my
The reaction of a chloropyrazine with a hydroxide (B78521) source or a protected hydroxyl equivalent (like an alkoxide) provides a direct route to the corresponding hydroxypyrazine. Microwave irradiation has been shown to accelerate these nucleophilic aromatic substitution reactions, leading to good yields in shorter reaction times. um.edu.my
| Nucleophile | Solvent | Yield (%) | Product | Reference |
|---|---|---|---|---|
| PhSNa | NMP | 96 | 2-(Phenylthio)pyrazine | um.edu.my |
| MeSNa | NMP | 88 | 2-(Methylthio)pyrazine | um.edu.my |
| EtONa | NMP | 68 | 2-Ethoxypyrazine | um.edu.my |
| PhONa | NMP | 69 | 2-Phenoxypyrazine | um.edu.my |
NMP: N-methylpyrrolidone. The reaction with EtONa serves as a direct analogue for the synthesis of a hydroxypyrazine derivative via an alkoxide.
This methodology can be applied to appropriately substituted halogenated pyrazine-2,3-dicarboxylic acid derivatives to synthesize the target molecule, 5-Hydroxypyrazine-2,3-dicarboxylic acid.
Biocatalytic and Biotransformation Approaches
In addition to traditional chemical synthesis, biocatalytic methods offer environmentally benign and highly selective alternatives for producing pyrazine derivatives. These approaches utilize enzymes or whole-cell systems to catalyze specific transformations.
A chemo-enzymatic strategy for synthesizing substituted pyrazines employs transaminases. nih.gov In this method, an α-diketone is aminated by a transaminase (ATA) to form an α-amino ketone intermediate. This intermediate then undergoes spontaneous oxidative dimerization to yield the corresponding pyrazine. nih.gov This biocatalytic approach offers high selectivity, particularly in the amination step, allowing for the synthesis of specific pyrazine regioisomers. nih.gov
Biotransformation using microbial systems is another powerful tool. For example, the acyltransferase activity of the amidase from Bacillus smithii has been used to synthesize pyrazine-2-carboxylic acid hydrazide from pyrazinamide (B1679903). tandfonline.comconsensus.app This process involves a one-step hydrazinolysis in a solvent-free system, representing a greener alternative to chemical methods. tandfonline.com Such biocatalytic systems could potentially be engineered or adapted for the hydroxylation or modification of pyrazine carboxylic acids, offering a future-oriented pathway for the synthesis of compounds like this compound.
Enzymatic Hydroxylation of Pyrazine-2,3-dicarboxylic Acid by Microbial Strains (e.g., Alcaligenes sp. strain UK21-catalyzed conversion)
Microbial biotransformation offers a green and highly selective alternative to classical chemical methods for the hydroxylation of aromatic rings. Certain bacterial strains are capable of regioselectively hydroxylating pyrazine derivatives. For instance, Alcaligenes eutrophus has been shown to transform pyrazine-2,3-dicarboxylate into this compound. This enzymatic process is catalyzed by specific oxidoreductase enzymes that utilize molecular oxygen to introduce a hydroxyl group at the C-5 position of the pyrazine ring.
While the specific strain Alcaligenes sp. UK21 is noted, the broader capability of related species highlights a promising route for producing hydroxylated pyrazine compounds under mild, aqueous conditions, avoiding the harsh reagents and potential side products associated with chemical oxidation. The enzymatic approach ensures high regioselectivity, which is often difficult to achieve through conventional synthesis.
Whole-Cell Biotransformation from Nitrile and Carboxylic Acid Precursors (e.g., Agrobacterium sp. DSM 6336-mediated synthesis from 2-cyanopyrazine)
Another powerful biotechnological strategy involves the use of whole-cell systems to perform multi-step transformations. The synthesis of 5-hydroxypyrazine-2-carboxylic acid from 2-cyanopyrazine using growing cells of Agrobacterium sp. DSM 6336 exemplifies this approach. This biotransformation is a sophisticated two-step process:
Nitrile Hydrolysis: The nitrile group of 2-cyanopyrazine is first hydrolyzed to a carboxylic acid group, yielding pyrazine-2-carboxylic acid. This step is catalyzed by a nitrilase enzyme.
Hydroxylation: The intermediate, pyrazine-2-carboxylic acid, is then regioselectively hydroxylated at the C-5 position to produce the final product, 5-hydroxypyrazine-2-carboxylic acid. This oxidation is catalyzed by a nicotinate (B505614) dehydrogenase-like enzyme.
This whole-cell method is highly efficient as it combines two distinct enzymatic activities in a single pot, converting a readily available precursor into a more complex, functionalized molecule.
| Biotransformation Method | Precursor | Microorganism | Key Enzymes | Product |
| Enzymatic Hydroxylation | Pyrazine-2,3-dicarboxylic acid | Alcaligenes eutrophus | Oxidoreductase | This compound |
| Whole-Cell Biotransformation | 2-Cyanopyrazine | Agrobacterium sp. DSM 6336 | Nitrilase, Nicotinate Dehydrogenase | 5-Hydroxypyrazine-2-carboxylic acid |
Derivatization Strategies for Functional Group Modification
The carboxylic acid and hydroxyl moieties of this compound are prime targets for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
Preparation of Ester Analogs (e.g., Methyl 5-Hydroxypyrazine-2-carboxylate)
Esterification of the carboxylic acid groups is a common derivatization strategy. The synthesis of ester analogs like methyl 5-hydroxypyrazine-2-carboxylate can be achieved through standard acid-catalyzed esterification (Fischer esterification) by reacting the parent carboxylic acid with the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst. chemicalbook.comlibretexts.org Alternatively, ion-exchange resins can serve as solid-phase catalysts for this reaction. chemicalbook.com These methyl esters are valuable intermediates for further synthetic manipulations. georganics.sk
Conversion to Amide and Acid Chloride Derivatives
The carboxylic acid groups can be readily converted into more reactive acid chlorides or coupled directly with amines to form amides.
Acid Chlorides: The conversion of dicarboxylic acids to their corresponding di-acid chlorides is typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netlibretexts.orgchemguide.co.ukcommonorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of the chlorinating agent, often in an inert solvent. researchgate.net The resulting acid chlorides are highly reactive intermediates.
Amides: Amide derivatives are synthesized by reacting the carboxylic acid with an amine. This can be achieved by first converting the acid to the more reactive acid chloride, which then readily reacts with an amine. researchgate.net A more direct approach involves the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt), which activate the carboxylic acid in situ for reaction with an amine. patsnap.comresearchgate.net This method is widely used in peptide synthesis and is applicable to the formation of amides from pyrazinedicarboxylic acids. patsnap.com
| Derivative Type | Reagents and Conditions | Functional Group Formed |
| Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) or Ion-Exchange Resin, Reflux | Ester (-COOR) |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Heat | Acid Chloride (-COCl) |
| Amide | 1. SOCl₂, then Amine2. Amine, Coupling Agents (e.g., EDCI, HOBt) | Amide (-CONHR) |
In Situ Ligand Formation in Complex Synthesis
Under specific reaction conditions, such as those employed in hydrothermal synthesis, precursor molecules can undergo unexpected transformations to form the final ligand in situ before coordinating to a metal center.
Decarboxylation and Metal/Ligand Redox Reactions during Hydrothermal Conditions
Hydrothermal synthesis, which involves reactions in water at high temperatures and pressures, can induce unique chemical transformations. In the context of metal-organic framework (MOF) synthesis, pyrazinecarboxylic acids can undergo in situ decarboxylation and redox reactions.
A notable example is the hydrothermal reaction of pyrazine-2,3,5-tricarboxylic acid with Cu(II) ions. researchgate.net Depending on the temperature and pH, this precursor undergoes selective decarboxylation and hydroxylation to generate different ligands in situ. At 100°C, the precursor is converted to 2-hydroxypyrazine-3,5-dicarboxylate, and at a higher temperature of 140°C, it forms 2,3-dihydroxypyrazine-5-carboxylate. These transformations demonstrate that the pyrazine ring can be hydroxylated under these conditions, a process that involves a metal/ligand redox reaction, while simultaneously losing a carboxyl group. researchgate.net This phenomenon highlights the dynamic nature of ligands under hydrothermal conditions and provides a novel pathway to hydroxylated pyrazine carboxylate ligands that are not easily accessible through direct organic synthesis. researchgate.net The decarboxylation of carboxylic acids to form hydrocarbons and CO₂ is a known reaction under hydrothermal conditions, often facilitated by metal catalysts. psu.edunih.govmdpi.com
Chemical Reactivity and Mechanistic Studies of 5 Hydroxypyrazine 2,3 Dicarboxylic Acid Systems
Pyrazine (B50134) Ring Reactivity
The chemical reactivity of the pyrazine ring in 5-Hydroxypyrazine-2,3-dicarboxylic acid is fundamentally influenced by the electron-withdrawing nature of its two nitrogen atoms. This characteristic renders the aromatic system electron-deficient, which dictates its behavior towards electrophilic and nucleophilic reagents.
Electrophilicity and Nucleophilic Substitution Reactions
The pyrazine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. thieme-connect.deimperial.ac.uk In acidic conditions, protonation of the nitrogen atoms further deactivates the ring, making reactions like nitration, halogenation, and Friedel-Crafts acylation difficult without the presence of strong activating groups. thieme-connect.deresearchgate.net
Conversely, this electron deficiency makes the pyrazine ring susceptible to nucleophilic substitution. taylorfrancis.com While direct displacement of a hydrogen atom is uncommon, nucleophilic substitution occurs more readily when a good leaving group, such as a halogen, is present on the ring. thieme-connect.deresearchgate.net Halopyrazines, for instance, are often more reactive towards nucleophiles than corresponding pyridines. thieme-connect.de The presence of electron-donating groups on the pyrazine ring, such as the hydroxyl group in this compound, may necessitate more forcing conditions for nucleophilic exchange to occur. thieme-connect.de The reaction of a 2-chloropyrazine (B57796) with sodium hydroxide (B78521) to form 2-hydroxypyrazine (B42338) is an example of nucleophilic substitution on a pyrazine ring. scribd.com
Carboxylic Acid Group Transformations
The two carboxylic acid groups are key sites for chemical transformations, with thermal decarboxylation being a significant process.
Thermal Decarboxylation Processes
Pyrazinecarboxylic acids can undergo decarboxylation upon heating. Studies on 2,3-pyrazinedicarboxylic acid show that it undergoes exothermic decarboxylation. ias.ac.inresearchgate.net The process can be influenced by several factors, including temperature and pH. For the related pyrazine-2,3,5,6-tetracarboxylic acid, it has been demonstrated that higher temperatures and lower pH values act as effective promoters for decarboxylation, especially in the presence of certain metal ions. rsc.org
The stability of the molecule during decarboxylation is a critical factor. For pyrazine-2,3-dicarboxylic acid, the process can be sensitive, as the resulting monocarboxylic acid can also be susceptible to further decarboxylation to pyrazine. google.com However, converting the acid to its monopotassium salt has been shown to greatly enhance stability during the decarboxylation reaction, preventing excessive decomposition. google.com The thermal decomposition of pyrazinedicarboxylic acid can lead to the formation of pyrazine as a probable intermediate, which then decomposes further at higher temperatures. ias.ac.in
| Factor | Effect on Decarboxylation | Reference |
|---|---|---|
| Higher Temperature | Promotes decarboxylation | rsc.org |
| Lower pH | Promotes decarboxylation | rsc.org |
| Formation of Monopotassium Salt | Increases stability and control over the reaction | google.com |
| Process Type | Can proceed via exothermic and endothermic steps | ias.ac.in |
Redox Properties and Interactions
The redox behavior of this compound is influenced by the pyrazine nucleus and its substituents. The electron-deficient pyrazine ring can be reduced, and the substituents can modulate the redox potential.
Reduction of Transition Metal Ions (e.g., Iron(III) to Iron(II))
While specific studies on the reduction of transition metal ions by this compound are not extensively detailed in the provided context, the general behavior of related compounds provides insight. Pyrazine derivatives can participate in redox reactions, and their potential is affected by substituents. Electron-withdrawing groups, like carboxylic acids, generally increase the redox potential. dtu.dk Conversely, electron-donating groups like the hydroxyl group would be expected to lower it.
The ability of pyrazine carboxylic acids to coordinate with a variety of metal ions, including Fe(III), is well-documented. chempap.orgu-szeged.hu This coordination is a prerequisite for any potential inner-sphere electron transfer reaction. The hydroxyl group, in particular, enhances the chelating ability of the molecule. While the primary focus of many studies is on the chelation properties for therapeutic applications, the inherent electronic structure of a hydroxypyrazine suggests a potential to act as a reducing agent under appropriate conditions, though the carboxylic acid groups would counteract this tendency. Electrochemical studies on various pyrazine derivatives show that the number of carboxy groups has a significant impact on the kinetics of electron transfer. dtu.dk
Acid-Base Equilibria and Ionic Speciation
As a polyprotic acid, this compound exists in different ionic forms depending on the pH of the solution. The acid dissociation constants (pKa) determine the distribution of these species.
Potentiometric titration studies on the closely related 5-hydroxypyrazine-2-carboxylic acid (5OH-PYCA) show that it dissociates in two steps. nih.gov The first dissociation corresponds to the carboxylic acid group, and the second to the hydroxyl group. For 5OH-PYCA, the dissociation constants were determined to be pKa1 = 3.42 and pKa2 = 7.96. nih.gov
For this compound, three ionizable protons are present: two from the carboxylic acid groups and one from the hydroxyl group. By analogy, the two carboxylic acid protons would be expected to dissociate first, with pKa values likely in the weak to medium-weak acid range, followed by the dissociation of the hydroxyl proton at a higher pH. The distribution of the different ionic species (the neutral molecule, monoanion, dianion, and trianion) is crucial for processes such as biotransformation and precipitation during downstream processing. nih.gov The aggregation and crystallization of such molecules in solution are also heavily influenced by their charge state and interactions with other ions present. nih.gov
| Dissociation Step | Functional Group | pKa Value | Reference |
|---|---|---|---|
| 1st | Carboxylic Acid | 3.42 | nih.gov |
| 2nd | Hydroxyl Group | 7.96 | nih.gov |
Determination of Dissociation Constants
There is no available experimental data from methods such as potentiometric titration or spectrophotometry that would allow for the determination of the dissociation constants for this compound.
Analysis of Species Distribution and Buffer Capacity
Lacking the dissociation constants, it is not feasible to calculate or plot the species distribution as a function of pH, nor is it possible to determine the buffer capacity of solutions containing this compound.
Structural Elucidation and Spectroscopic Characterization of 5 Hydroxypyrazine 2,3 Dicarboxylic Acid and Its Complexes
Crystallographic Investigations
Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the interactions that govern its packing in the solid state. For 5-Hydroxypyrazine-2,3-dicarboxylic acid, detailed structural information has been obtained through its complexation with a biological macromolecule.
Detailed single-crystal X-ray diffraction data for simple metal coordination compounds of this compound are not extensively reported in the surveyed literature. However, a high-resolution crystal structure of the compound has been determined in a complex with the catalytic domain of Tyrosyl-DNA phosphodiesterase 1 (Tdp1). rcsb.orgpdbj.org This structure, available in the Protein Data Bank under the accession code 6MZ0, provides valuable insight into the molecule's conformation and binding modes. rcsb.orgpdbj.org
In this complex, this compound is observed bound within the active site of the Tdp1 enzyme. rcsb.org The analysis was performed at a resolution of 1.97 Å, which allows for a precise determination of atomic positions and interactions. rcsb.org The compound acts as a ligand, coordinating with the protein through various non-covalent interactions rather than forming a traditional coordination compound with a central metal ion. This crystallographic study provides a definitive structural characterization of the molecule in a biologically relevant, complexed state. rcsb.orgpdbj.org
Table 1: Crystallographic Data for this compound in complex with Tdp1 (PDB ID: 6MZ0)
| Parameter | Value |
|---|---|
| PDB ID | 6MZ0 |
| Resolution | 1.97 Å |
| Method | X-RAY DIFFRACTION |
| R-Value Work | 0.177 |
| R-Value Free | 0.226 |
Data sourced from the Protein Data Bank. rcsb.org
The crystal structure of this compound complexed with Tdp1 reveals a network of interactions that stabilize its conformation and position within the protein's binding pocket. rcsb.org These interactions are analogous to the lattice interactions found in a pure crystalline solid.
The molecule is involved in multiple hydrogen bonds with the surrounding amino acid residues of the enzyme. These intermolecular hydrogen bonds are crucial for the stability of the complex. The pyrazine (B50134) nitrogen atoms, the hydroxyl group, and the two carboxylic acid groups all participate as hydrogen bond donors or acceptors.
Within the molecule itself, the potential for intramolecular hydrogen bonding exists between the adjacent carboxylic acid groups and the hydroxyl group. In the observed structure (PDB ID: 6MZ0), the specific conformation adopted by the molecule is stabilized by its interactions with the protein, which dictates the geometry and prevents significant intramolecular hydrogen bonding in favor of forming stronger intermolecular contacts with the active site residues. The precise arrangement showcases a network of interactions essential for molecular recognition. rcsb.org
Vibrational Spectroscopy
Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule.
A detailed experimental Fourier Transform Infrared (FTIR) spectroscopic analysis specifically for this compound and its metal complexes is not prominently available in the reviewed scientific literature. Such a study would be valuable for identifying the characteristic vibrational frequencies of its functional groups, including the O-H stretches of the carboxylic acid and hydroxyl groups, the C=O stretch of the carboxylic acids, and the C-N and C=C vibrations of the pyrazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
While ¹H NMR is a standard method for the characterization of organic molecules, specific experimental ¹H NMR data for this compound or its coordination complexes are not readily found in the surveyed literature. A study on the catabolism of pyrazine-2-carboxylate (B1225951) mentions the ¹H NMR spectrum for this compound in D₂O, noting a singlet at δ 8.7 ppm. A comprehensive analysis in various solvents would be required to fully characterize the proton environments, including the pyrazine ring proton and exchangeable protons of the hydroxyl and carboxylic acid groups.
Photoelectron Spectroscopy
Photoelectron spectroscopy provides critical information about the electronic structure and chemical bonding within a molecule by measuring the kinetic energy of electrons ejected upon X-ray irradiation.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for this compound is not extensively documented in dedicated studies, analysis of related pyrazine-based coordination polymers and dicarboxylic acids provides a strong basis for understanding its expected spectroscopic features. nih.govmetall-mater-eng.com
In analogous cobalt(II) coordination polymers incorporating pyrazine, high-resolution XPS spectra are used to probe the chemical environment of the constituent elements. nih.gov For a compound like this compound, the XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide detailed information on the bonding.
The C 1s spectrum is expected to be deconvoluted into multiple peaks corresponding to the different carbon environments: the C-C and C-H bonds of the pyrazine ring, the C-N bonds within the ring, and the carboxylate carbons (O=C-O). The carboxylate carbons would appear at a higher binding energy due to the electronegative oxygen atoms. Similarly, the O 1s spectrum would show distinct peaks for the oxygen atoms in the carboxyl groups (-COOH) and the hydroxyl group (-OH). The N 1s spectrum would provide information about the nitrogen atoms within the pyrazine ring. Upon coordination to a metal ion, shifts in the binding energies of the N 1s and O 1s peaks are expected, indicating the involvement of these atoms in metal-ligand bonding. nih.gov
Studies on the adsorption of dicarboxylic acids on metal surfaces also utilize XPS to track chemical changes like deprotonation and decarboxylation, which are signaled by shifts in the C 1s and O 1s binding energies. metall-mater-eng.com
Thermal Decomposition Pathways
The thermal stability and decomposition behavior of this compound and its metal complexes are crucial for understanding their potential applications at elevated temperatures.
Thermogravimetric Analysis (TGA) of Ligand and Metal Complexes
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of materials by monitoring the change in mass as a function of temperature. Studies on pyrazinecarboxylic acids and their metal complexes reveal multi-stage decomposition processes. chempap.orgresearchgate.netias.ac.inresearchgate.net
The free pyrazinedicarboxylic acid ligand typically shows an initial mass loss corresponding to the release of hydration water, followed by decomposition of the anhydrous compound at higher temperatures. ias.ac.in This decomposition often involves decarboxylation, followed by the breakdown of the pyrazine ring. researchgate.netias.ac.in For instance, pyrazine-2,3-dicarboxylic acid melts around 185°C and then undergoes a two-stage mass loss, beginning with an exothermic decarboxylation step. ias.ac.in
Metal complexes of pyrazine dicarboxylic acids exhibit different and often enhanced thermal stability compared to the free ligand. The decomposition pathway is highly dependent on the metal ion. Generally, the first step involves the loss of coordinated or lattice water molecules. chempap.orgmdpi.com This is followed by the decomposition of the anhydrous complex, which occurs in one or more steps, leading to the formation of a stable metal oxide as the final residue. chempap.orgmdpi.com
For example, the thermal decomposition of copper(II) complexes with pyrazine-2,3-dicarboxylic acid anions first involves the release of water molecules. The subsequent decomposition of the ligand leads to the formation of copper(II) oxide (CuO) as the final product. chempap.org The thermal stability of these copper complexes was found to increase in the sequence: Cu(2,3-pdc)·1/2H₂O < Cu(2,3-Hpdc)₂·2H₂O < Cu(2,3-Hpdc)₂(ron)₂. chempap.org
Below is a table summarizing typical TGA data for related pyrazine dicarboxylic acid complexes.
| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment | Final Residue |
| Pyrazinedicarboxylic acid | 185 - 300+ | Variable | Melting, followed by decarboxylation and pyrolysis | Gaseous products |
| Cu(2,3-pdc)·1/2H₂O | 120 - 320 | Variable | Dehydration followed by ligand decomposition | CuO |
| Cu(2,3-Hpdc)₂·2H₂O | 100 - 350 | Variable | Dehydration followed by ligand decomposition | CuO |
| Co(II)/pyrazole complex (analogue) | 70 - 100 | Variable | Loss of lattice water | Cobalt Oxide |
| 280 - 440 | Variable | Decomposition of organic ligand | ||
| 570 - 665 | Variable | Decomposition to stable oxide |
Note: This table is a representation based on data from analogous compounds. chempap.orgias.ac.inmdpi.com
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline structure of materials. It is used to identify the crystal phase, determine lattice parameters, and assess sample purity.
PXRD patterns of pyrazine-based metal-organic frameworks (MOFs) and coordination polymers show distinct diffraction peaks corresponding to specific lattice planes, confirming their crystalline nature. nih.govchinesechemsoc.org For a newly synthesized complex of this compound, the experimental PXRD pattern would be compared with a pattern simulated from single-crystal X-ray diffraction data to confirm the bulk purity of the material.
For example, in a pyrazine-based two-dimensional conjugated metal-organic framework (TBP-Cu-MOF), the PXRD profile displayed a distinct diffraction peak at 5.70° (110), along with several other peaks at 8.05° (020), 11.45° (220), 12.70° (130), 18.10° (420), and 28.20° (001), which are characteristic of its crystalline structure. chinesechemsoc.org The stability of such frameworks can also be assessed by PXRD after exposure to different conditions. chinesechemsoc.orgnih.gov The sharpness and intensity of the peaks provide information about the degree of crystallinity and the preferred orientation of the crystallites.
The table below lists representative diffraction peaks for a pyrazine-based coordination polymer, illustrating the type of data obtained from a PXRD experiment.
| 2θ (degrees) | (hkl) Lattice Plane |
| 5.70 | (110) |
| 8.05 | (020) |
| 11.45 | (220) |
| 12.70 | (130) |
| 18.10 | (420) |
| 28.20 | (001) |
Note: Data is for the analogous TBP-Cu-MOF. chinesechemsoc.org
Coordination Chemistry of 5 Hydroxypyrazine 2,3 Dicarboxylic Acid As a Ligand
Ligand Design and Coordination Modes
The coordination behavior of 5-Hydroxypyrazine-2,3-dicarboxylic acid is dictated by the spatial arrangement of its donor atoms—the two nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms from the two carboxyl groups and the hydroxyl group. This arrangement allows for a variety of coordination modes, making it a versatile building block in the construction of coordination polymers and discrete metal complexes.
Bidentate Chelation through Heterocyclic Nitrogen and Carboxyl Oxygen Atoms
A prevalent coordination mode for pyrazine-based carboxylic acids involves the formation of a stable five-membered chelate ring through the coordination of one of the heterocyclic nitrogen atoms and the oxygen atom of an adjacent carboxyl group. In the case of this compound, this bidentate chelation is a fundamental aspect of its coordinating ability. This mode of coordination is also observed in the closely related pyrazine-2-carboxylic acid, which forms stable complexes with various metal ions by coordinating through a heterocyclic ring nitrogen and a carboxyl oxygen. snu.edu.in The resulting chelate ring enhances the thermodynamic stability of the metal complexes.
The planarity of the pyrazine ring and the attached carboxyl groups facilitates the formation of well-defined coordination geometries. The specific nitrogen and carboxylate group involved in chelation can vary, leading to different isomeric complexes.
Influence of Substituents on Coordination Behavior
The substituents on the pyrazine ring, namely the additional carboxyl group and the hydroxyl group, play a crucial role in modulating the coordination behavior of this compound. The second carboxyl group can remain uncoordinated, participate in hydrogen bonding, or, more significantly, bridge between metal centers, leading to the formation of polynuclear complexes and coordination polymers.
The 5-hydroxy group introduces several key features:
Electronic Effects : The hydroxyl group is an electron-donating group, which increases the electron density on the pyrazine ring. This, in turn, can enhance the basicity of the ring nitrogen atoms, potentially strengthening their coordination to metal ions.
Steric Hindrance : The position of the hydroxyl group can introduce steric constraints that influence the preferred coordination geometry around the metal center.
Additional Coordination Site : The oxygen atom of the hydroxyl group can act as a donor atom, potentially leading to tridentate or even higher denticity coordination modes, or it can act as a bridging site between two metal centers.
Hydrogen Bonding : The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a significant role in the supramolecular assembly and stabilization of the crystal structures of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. These methods facilitate the crystallization of the resulting coordination compounds. Characterization of these complexes is achieved through a combination of techniques including single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, thermogravimetric analysis, and elemental analysis.
Mononuclear and Polynuclear Coordination Polymers with Transition Metals (e.g., Cd(II) and Mn(II) Complexes)
The ability of the dicarboxylate ligand to bridge metal centers is a key factor in the formation of coordination polymers. Research on the related pyrazine-2,3-dicarboxylic acid has demonstrated the formation of various coordination polymers with transition metals like Cd(II) and Mn(II). mdpi.com In these structures, the pyrazine dicarboxylate ligand often links metal ions to form one-, two-, or three-dimensional networks.
For instance, in Cd(II) coordination polymers, the pyrazine-2,3-dicarboxylate ligand can adopt different coordination modes, leading to diverse structural topologies. mdpi.com Similarly, Mn(II) complexes with heterocyclic carboxylic acids have been shown to form polymeric structures where the carboxylate groups bridge the metal centers. ijcm.ir The presence of the hydroxyl group in this compound is expected to further influence the dimensionality and connectivity of these polymers through its potential involvement in coordination or hydrogen bonding.
Below is a table summarizing representative coordination polymers of transition metals with pyrazine dicarboxylic acids.
| Metal Ion | Ligand | Dimensionality | Structural Features |
| Cd(II) | Pyrazine-2,3-dicarboxylic acid | 2D and 3D | The ligand links Cd(II) centers to form extended networks. mdpi.com |
| Mn(II) | Pyridine-2,3-dicarboxylic acid | 1D | Forms polymeric chains with distorted octahedral Mn(III) centers. ijcm.ir |
| Ni(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | 2D | Forms a layer-like framework. mdpi.com |
Heterometallic Lanthanide-Transition Metal Coordination Compounds
The design of heterometallic coordination compounds, particularly those containing both lanthanide and transition metal ions, is an area of intense research due to their potential applications in magnetism and luminescence. The multidentate nature of this compound, with its distinct hard (carboxylate oxygen) and borderline (pyrazine nitrogen) donor sites, makes it a promising candidate for bridging different types of metal ions.
While specific examples with this compound are not yet prevalent in the literature, the general strategy involves using a ligand that can bridge the two different metal ions. For instance, heterometallic complexes have been synthesized where a lanthanide ion is coordinated by the carboxylate groups of a ligand, while a transition metal ion is coordinated by the nitrogen donors of the same or an adjacent ligand. This approach has been successful in creating a variety of discrete and polymeric heterometallic structures. mdpi.com The synthesis of such compounds often requires careful control of reaction conditions to direct the selective coordination of the different metal ions. mdpi.com
Computational and Theoretical Investigations of 5 Hydroxypyrazine 2,3 Dicarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the molecular and electronic properties of 5-Hydroxypyrazine-2,3-dicarboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting a wide range of its characteristics.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of this compound is defined by its heteroaromatic pyrazine (B50134) core, substituted with two electron-withdrawing carboxylic acid groups and an electron-donating hydroxyl group. Quantum chemical calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of the chemical bonds.
DFT calculations on analogous pyrazine systems reveal that the nitrogen atoms in the pyrazine ring act as electron sinks, creating regions of negative electrostatic potential. nih.gov Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups are electron-deficient, making them key sites for hydrogen bonding. The substitution of the pyrazine ring with both donating (-OH) and withdrawing (-COOH) groups leads to a complex electronic landscape. researchgate.net
Analysis of the bond lengths and atomic charges reveals significant electron delocalization within the pyrazine ring, characteristic of its aromatic nature. The C-N bonds within the ring are expected to have lengths intermediate between typical single and double bonds. The C-C bonds connecting the carboxylic groups to the ring will also exhibit some degree of double bond character, influencing the rotational barriers of these groups. mdpi.com The loss of a proton from the carboxylic groups leads to a significant redistribution of electron density, with the negative charge being delocalized over the carboxylate moiety and the pyrazine ring. mdpi.com
Table 1: Predicted Bonding Characteristics from DFT Calculations on Analogous Structures
| Bond Type | Predicted Characteristic | Implication |
|---|---|---|
| Pyrazine Ring C-N | Intermediate single/double bond character | Aromatic stability and electron delocalization |
| Ring C - COOH | Partial double bond character | Restricted rotation of carboxyl groups |
| O-H (Carboxyl) | Highly polarized | Acidic proton, strong hydrogen bond donor |
| O-H (Hydroxyl) | Polarized | Hydrogen bond donor/acceptor, potential acidic site |
| C=O (Carboxyl) | Polarized | Hydrogen bond acceptor |
Tautomerism and Conformational Studies (e.g., Analogous Hydroxypyrazines)
This compound can exist in several tautomeric forms due to the migration of a proton. The most significant equilibrium is the keto-enol tautomerism involving the hydroxyl group and the adjacent ring nitrogen. cas.orgrsc.org The "hydroxy" (enol) form is in equilibrium with a "pyrazinone" (keto) form, where the proton has moved from the oxygen to a ring nitrogen, creating a carbonyl group. cas.org
Computational studies on similar hydroxypyrazines have been used to determine the relative stability of these tautomers. rsc.org By calculating the Gibbs free energy of each isomer, it is possible to predict which form will predominate under specific conditions. For many hydroxypyrazines, the hydroxy form is found to be the most stable, though this can be influenced by substitution and solvent effects. rsc.org
Conformational analysis is also crucial, primarily concerning the orientation of the two adjacent carboxylic acid groups. Due to steric hindrance and potential hydrogen bonding, these groups may not lie in the same plane as the pyrazine ring. researchgate.net Computational modeling of the parent pyrazine-2,3-dicarboxylic acid shows that different conformers exist with the carboxylic groups rotated at various dihedral angles relative to the ring. researchgate.net The presence of the C5-hydroxyl group would further influence the preferred conformation through steric and electronic interactions, including the formation of intramolecular hydrogen bonds.
Table 2: Potential Tautomers of this compound
| Tautomer Name | Key Structural Feature | Predicted Relative Stability |
|---|---|---|
| 5-Hydroxy (Enol) Form | -OH group at C5 | Often the most stable form in non-polar environments |
| 1,2-Dihydropyrazin-2-one (Keto) Form | C=O group at C5, N-H at N1 | Stability increases with solvent polarity |
Analysis of Intramolecular Hydrogen Bonding
The specific arrangement of functional groups in this compound makes it a prime candidate for forming intramolecular hydrogen bonds (IMHBs). These non-covalent interactions can significantly influence the molecule's conformation, stability, and physicochemical properties. mdpi.com
Several potential IMHBs can be computationally investigated:
Between adjacent carboxyl groups: A hydrogen bond can form between the hydroxyl of one carboxyl group and the carbonyl oxygen of the adjacent one. This is a common feature in ortho-dicarboxylic acids and leads to the formation of a stable seven-membered ring. stackexchange.com
Between the hydroxyl and a carboxyl group: The C5-hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the C3-carboxylic acid group.
Between a carboxyl group and a ring nitrogen: The hydroxyl of the C2- or C3-carboxylic acid can form a hydrogen bond with the adjacent N1 or N4 ring nitrogen, respectively.
Quantum chemical methods, such as Atoms-in-Molecules (AIM) theory, can be used to analyze the electron density at the bond critical points of these interactions to quantify their strength. researchgate.net Calculations on similar structures, like 5,6-bis(2-pyridyl)pyrazine-2,3-dicarboxylic acid, confirm the presence of strong IMHBs involving adjacent carboxylate and carboxylic acid substituents. nih.gov These bonds lock the molecule into a more planar and rigid conformation.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of this compound can be significantly altered by its solvent environment. Computational models are essential for predicting these effects. Polar solvents are expected to influence the tautomeric equilibrium, favoring the more polar keto-tautomer over the hydroxy-tautomer. researchgate.netbeilstein-journals.org This is because the larger dipole moment of the keto form is better stabilized by the dielectric medium of a polar solvent. chemrxiv.org
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate these bulk solvent effects. nih.gov In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium representing the solvent. For more specific interactions, such as hydrogen bonding between the solute and solvent molecules, a hybrid implicit-explicit solvent model can be employed. rsc.org This involves explicitly including one or more solvent molecules in the quantum chemical calculation while treating the rest of the solvent as a continuum. Such models are crucial for accurately predicting properties in protic solvents like water. nih.gov
Prediction and Optimization of Physicochemical Parameters
Computational methods allow for the in silico prediction of key physicochemical parameters, guiding experimental work and providing insights into the molecule's behavior.
Computational Determination of Dissociation Constants
This compound is a polyprotic acid with three potential acidic sites: the two carboxylic acid groups and the phenolic hydroxyl group. Predicting their respective acid dissociation constants (pKa) is crucial for understanding its ionization state at a given pH.
Computational pKa prediction is typically achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in an aqueous solution. nih.gov
AH ⇌ A⁻ + H⁺
Various theoretical protocols exist for this purpose. A common approach involves calculating the gas-phase deprotonation energy using a high-level quantum chemical method (like DFT with functionals such as B3LYP or CAM-B3LYP) and then adding a correction for the solvation free energies of the acid (AH), its conjugate base (A⁻), and the proton (H⁺). nih.gov The solvation energies are typically calculated using a continuum solvent model. peerj.com The accuracy of these predictions can be high, with mean absolute errors often below 0.5 pKa units when appropriate models are used. nih.govoptibrium.com
Due to the proximity of the two carboxylic acid groups, their pKa values are expected to be distinct. The first deprotonation will make the second deprotonation more difficult due to electrostatic repulsion, resulting in a higher pKa value for the second carboxylic acid. The pKa of the hydroxyl group is expected to be higher still, characteristic of a phenolic proton.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazine-2,3-dicarboxylic acid |
Mathematical Modeling for Biotransformation Process Optimization
While specific mathematical models for the biotransformation of this compound are not extensively documented in publicly available research, the principles of kinetic modeling and process optimization are widely applied to the microbial production of similar aromatic and heterocyclic compounds. These models are crucial for understanding reaction dynamics, predicting yields, and scaling up production from laboratory to industrial scales.
Mathematical modeling in biotransformation typically involves the development of kinetic models that describe the rates of substrate consumption, biomass growth, and product formation. For a hypothetical biotransformation process producing this compound, a common approach would be to use unstructured models like the Monod or Michaelis-Menten equations to describe the relationship between the specific growth rate of the microorganism and the concentration of a limiting substrate.
However, biotransformation processes can be complex, often involving substrate or product inhibition. For instance, high concentrations of the precursor or the this compound product itself could inhibit the activity of the microbial biocatalyst. In such cases, more complex kinetic models that account for these inhibitory effects, such as the Haldane or Andrews models, would be necessary to accurately describe the system.
Furthermore, metabolic engineering and systems biology approaches offer a more detailed level of modeling. By constructing a stoichiometric model of the metabolic network of the producing microorganism, techniques like Flux Balance Analysis (FBA) can be used to predict the flow of metabolites through the network and identify potential targets for genetic engineering to enhance the production of the desired pyrazine derivative. This could involve upregulating enzymes in the biosynthetic pathway or knocking out competing pathways.
Optimization of the biotransformation process would then involve using these mathematical models to simulate the process under different conditions (e.g., substrate feed rate, pH, temperature, oxygen supply) to determine the optimal operating parameters for maximizing product titer, yield, and productivity. This in silico optimization can significantly reduce the number of experiments required, saving time and resources. For example, models could be used to design fed-batch strategies that maintain substrate concentrations at non-inhibitory levels while maximizing the production rate.
Table 1: Potential Kinetic Models for Biotransformation of this compound
| Model Type | Description | Potential Applicability |
| Monod | Relates microbial growth rate to a single limiting substrate concentration. | Applicable in scenarios where a single nutrient is the primary limiting factor for biomass growth and product formation. |
| Michaelis-Menten | Describes the rate of enzymatic reactions. | Useful for modeling the specific enzymatic conversion steps in the biosynthesis of the target compound. |
| Substrate Inhibition | Accounts for reduced reaction rates at high substrate concentrations. | Relevant if the precursor for the biotransformation is toxic to the microorganism at high levels. |
| Product Inhibition | Considers the inhibitory effect of the product on the reaction rate. | Important if this compound itself impairs microbial growth or enzyme activity. |
| Metabolic Flux | Analyzes the flow of metabolites through a biochemical network. | Allows for the identification of metabolic bottlenecks and the rational design of strains for improved production. |
Molecular Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing detailed insights into the interactions between ligands, such as this compound, and biological macromolecules like proteins and nucleic acids. These simulations can reveal the dynamics of binding events, the stability of the resulting complexes, and the key intermolecular forces driving the interaction.
Research into the interaction of pyrazine derivatives with proteins and nucleic acids has utilized molecular dynamics simulations to elucidate binding modes and affinities. While specific MD studies on this compound are limited, extensive research on related pyrazine compounds provides a framework for understanding its potential interactions.
Protein Binding:
Molecular docking and MD simulations have been employed to study the interaction of various pyrazine compounds with proteins such as human serum albumin (HSA) and myofibrillar proteins. researchgate.netnih.gov These studies reveal that pyrazine derivatives can effectively bind to proteins, often within specific binding pockets. The primary forces governing these interactions are typically a combination of:
Hydrophobic interactions: The aromatic pyrazine ring can interact favorably with nonpolar amino acid residues in the protein's binding site. researchgate.net
Hydrogen bonds: The nitrogen atoms in the pyrazine ring, as well as the hydroxyl and carboxylic acid functional groups of this compound, can act as hydrogen bond acceptors or donors with polar amino acid residues. nih.gov
π-π stacking: The aromatic ring of the pyrazine derivative can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net
MD simulations can track the conformational changes in both the ligand and the protein upon binding. For instance, the binding of a pyrazine compound can induce subtle changes in the secondary structure of a protein, which can be monitored through metrics like the root-mean-square deviation (RMSD) of the protein backbone over the course of the simulation. researchgate.net The stability of the ligand-protein complex can be assessed by analyzing the RMSD of the ligand within the binding pocket and the interaction energies between the ligand and the protein.
Nucleic Acid Binding:
Pyrazine-based compounds have also been investigated for their ability to bind to DNA. nih.gov The modes of interaction can include:
Groove binding: The molecule fits into the minor or major groove of the DNA double helix.
Intercalation: The planar aromatic ring system of the pyrazine derivative inserts itself between the base pairs of the DNA.
Electrostatic interactions: The negatively charged phosphate (B84403) backbone of DNA can interact with positively charged regions of the ligand, although this is less likely to be a dominant force for an acidic molecule like this compound unless it is part of a metal complex.
Theoretical studies have shown that pyrazine derivatives can interact with DNA through non-specific π-π interactions between the pyrazine ring and the deoxyribose rings. nih.gov The distance between the interacting rings is a key parameter in determining the strength of this interaction. Molecular dynamics simulations can be used to explore the preferred binding mode, the stability of the DNA-ligand complex, and the specific interactions with DNA bases and the sugar-phosphate backbone.
Table 2: Summary of Potential Intermolecular Interactions in Ligand-Receptor Binding of this compound
| Interaction Type | Protein Binding | Nucleic Acid Binding |
| Hydrophobic Interactions | Interaction of the pyrazine ring with nonpolar amino acid residues. | Possible interactions with the less polar regions of the DNA grooves. |
| Hydrogen Bonding | Between hydroxyl/carboxyl groups and polar amino acid residues; pyrazine nitrogens as acceptors. | With the functional groups of the nucleotide bases and the sugar-phosphate backbone. |
| Van der Waals Forces | General contribution to the stability of the complex. | General contribution to the stability of the complex. |
| π-π Stacking | With aromatic amino acid residues (Phe, Tyr, Trp). | Potential for intercalation between DNA base pairs or stacking with bases in the grooves. |
| Electrostatic Interactions | Between the carboxylate groups and positively charged amino acid residues (e.g., Lys, Arg). | Repulsive interactions between the carboxylate groups and the phosphate backbone are possible, but could be mediated by ions or specific binding geometries. |
Biochemical and Enzymatic Transformations Involving 5 Hydroxypyrazine 2,3 Dicarboxylic Acid
Role as a Metabolite in Biological Systems
Current scientific literature extensively documents the metabolism of alkylpyrazines found in coffee into various pyrazine (B50134) carboxylic acids. However, studies consistently identify the primary hydroxylated metabolite as 5-hydroxypyrazine-2-carboxylic acid, a monocarboxylic acid. Research indicates that alkylpyrazines like 2-methylpyrazine (B48319), 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine (B92225) are metabolized to their corresponding carboxylic acids, with a portion of 2-methylpyrazine being converted to 5-hydroxypyrazine-2-carboxylic acid. nih.govnih.gov
Based on available research, there is no direct evidence to support the formation of 5-Hydroxypyrazine-2,3-dicarboxylic acid from the metabolism of alkylpyrazines consumed through coffee.
The biotransformation of the antituberculosis drug pyrazinamide (B1679903) is a well-studied metabolic pathway in mammals. The process primarily involves two enzymatic steps: hydrolysis by a microsomal amidase to pyrazinoic acid, followed by hydroxylation via xanthine (B1682287) oxidase. nih.gov This hydroxylation step yields 5-hydroxypyrazinoic acid (5-hydroxypyrazine-2-carboxylic acid). nih.govresearchgate.net This metabolite is implicated in the hepatotoxicity associated with pyrazinamide. researchgate.net
While the metabolism of pyrazinamide leads to a hydroxylated pyrazine carboxylic acid, the available scientific literature does not indicate that this biotransformation results in the endogenous production of this compound. One study noted that the administration of pyrazine-2,3-dicarboxylic acid did not have the same effect on liver NAD content as pyrazinamide and pyrazinoic acid, suggesting it is not a key metabolite in this pathway. nih.gov
Enzymatic Activity and Substrate Specificity
This compound is synthesized via the enzymatic hydroxylation of its precursor, Pyrazine-2,3-dicarboxylic acid. This reaction is catalyzed by quinolinate dehydrogenase, an enzyme found in microorganisms such as Alcaligenes sp. strain UK21. researchgate.net The enzyme facilitates the incorporation of an oxygen atom from water into the substrate to form the hydroxyl group. researchgate.net
In studies with Alcaligenes sp. UK21 cells, the conversion of Pyrazine-2,3-dicarboxylic acid showed a high rate of activity, significantly greater than the conversion of the enzyme's namesake substrate, quinolinic acid. researchgate.net
| Substrate | Total Activity (nmol min⁻¹ mg⁻¹) | Product |
|---|---|---|
| Pyrazine-2,3-dicarboxylic acid | 70.6 | This compound |
| Quinolinic acid | 16.0 | 6-Hydroxyquinolinic acid |
| Pyrazine-2,3-dicarbonitrile (B77751) | 2.88 | 5-Hydroxypyrazine-2,3-dicarbonitrile |
While the precursor of this compound is readily hydroxylated by quinolinate dehydrogenase, the resulting product demonstrates notable stability in the presence of certain decarboxylase enzymes. Specifically, this compound has been found to be an inert substrate for 6-hydroxyquinolinate decarboxylase from Alcaligenes sp. strain UK21. researchgate.net
This inertness means that unlike 6-hydroxyquinolinic acid, which is decarboxylated by this enzyme, this compound is not further metabolized and accumulates in the reaction mixture. researchgate.net This substrate specificity highlights a key difference in the metabolic fate of structurally similar pyridine (B92270) and pyrazine dicarboxylic acids within this microbial system.
Microorganisms, including various bacteria and fungi, are capable of degrading and utilizing pyrazine compounds as sources of carbon and nitrogen. nih.gov Several bacterial genera, such as Pseudomonas, Stenotrophomonas, Bacillus, and Corynebacterium, have been identified as capable of degrading pyrazine derivatives. nih.govoup.comresearchgate.net
The degradation pathways often involve ring reduction and cleavage. For instance, a strain of Stenotrophomonas sp. was shown to reductively degrade pyrazine-2-carboxylate (B1225951) to 1,2,5,6-tetrahydropyrazine-2-carboxylate, followed by ring opening. nih.gov Similarly, Pseudomonas fluorescens can convert pyrazine-2-carboxamide to pyrazine-2-carboxylic acid and subsequently to pyrazine. oup.com While these studies establish microbial metabolism of simpler pyrazine carboxylic acids, the specific microbial degradation pathways for this compound have not been detailed in the reviewed literature.
Molecular Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules is a critical determinant of their pharmacokinetic and pharmacodynamic properties. This section explores the binding of this compound with serum albumins and its interaction with nucleic acids.
Binding Studies with Serum Albumins (e.g., Bovine Serum Albumin)
Bovine Serum Albumin (BSA) is often used as a model protein to study the binding of compounds to serum albumins due to its structural similarity to human serum albumin. Such binding can significantly affect the distribution, metabolism, and excretion of a compound.
Interaction Mechanisms with Nucleic Acids (e.g., Calf Thymus DNA)
The interaction of small molecules with DNA can have significant implications for cellular processes, including replication and transcription. These interactions are broadly categorized as intercalative or non-intercalative (e.g., groove binding).
A thorough review of existing research reveals a lack of specific studies on the interaction between this compound and Calf Thymus DNA. Therefore, details regarding its binding mode, affinity, and the thermodynamic parameters of such an interaction are not available in the current body of scientific literature.
Modulation of Cellular Biochemical Pathways
The influence of a compound on cellular biochemical pathways can provide insights into its potential physiological effects. This section addresses the modulation of Protein Kinase C activity, cell signaling pathways, and Cytochrome P450 enzyme systems by this compound.
Inhibition of Protein Kinase C Activity
Protein Kinase C (PKC) is a family of enzymes that are crucial in controlling the function of other proteins through phosphorylation. Inhibition of PKC activity can have widespread effects on cellular signal transduction.
There is currently no available scientific data from in vitro or in vivo studies that specifically investigates the inhibitory effects of this compound on Protein Kinase C activity.
Influence on Cell Signaling Pathways
Cell signaling pathways are complex networks that govern basic cellular activities and coordinate cell actions. The modulation of these pathways by external compounds is a key area of pharmacological research.
Specific research on the influence of this compound on any particular cell signaling pathway has not been reported in the available scientific literature.
Interaction with Cytochrome P450 Enzyme Systems
The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of endogenous and exogenous compounds. Interactions with this system can lead to significant alterations in the metabolic profile of a substance.
No studies have been published to date that characterize the interaction of this compound with Cytochrome P450 enzyme systems. Therefore, its potential to act as a substrate, inhibitor, or inducer of CYP enzymes remains unknown.
Future Research Directions and Potential Academic Applications
Development of Advanced Synthetic Routes
The synthesis of multi-functionalized pyrazine (B50134) derivatives presents a significant challenge, requiring strategic and often multi-step approaches. Future research into 5-Hydroxypyrazine-2,3-dicarboxylic acid will necessitate the development of efficient and scalable synthetic routes. A primary and established method for creating the core pyrazine-2,3-dicarboxylic acid structure involves the oxidative cleavage of quinoxaline (B1680401). orgsyn.orggoogle.com Building upon this, several advanced strategies can be envisioned for the introduction of the C5-hydroxyl group.
One promising avenue is the photochemical rearrangement of a pyrazine N-oxide precursor, a strategy that has shown success in the challenging C3-hydroxylation of pyridines. nih.govacs.org This "oxygen-walking" method could provide a novel and direct entry to the desired hydroxypyrazine structure. Another approach involves starting with precursors that already contain the necessary functionalities. For instance, the synthesis of 2,3-dihydroxypyrazine-5,6-dicarboxylic acid has been achieved through the oxidation of a specific quinoxaline derivative, demonstrating the feasibility of creating hydroxylated pyrazine dicarboxylic acids. researchgate.net Further exploration could focus on the selective mono-dehydroxylation or starting from different substituted precursors.
A comparative summary of potential future synthetic strategies is presented below.
| Synthetic Strategy | Key Precursor | Core Transformation | Potential Advantages | Anticipated Challenges |
| Oxidation & Direct Hydroxylation | Pyrazine-2,3-dicarboxylic acid | C-H activation/hydroxylation | Utilizes a readily available precursor. | Low reactivity of the electron-deficient pyrazine ring; poor regioselectivity. |
| Photochemical Rearrangement | Pyrazine-2,3-dicarboxylic acid N-oxide | UV-induced valence isomerization | Potentially high regioselectivity; novel transformation. nih.gov | Synthesis of N-oxide precursor; optimization of photochemical conditions. |
| Ring Synthesis from Fragments | A substituted α-amino ketone and an α-ketoester | Cyclocondensation | High control over substituent placement. | Availability of suitably functionalized starting materials. |
| Quinoxaline Derivative Oxidation | A 6-hydroxyquinoxaline derivative | Oxidative ring cleavage | Proven concept for related hydroxylated structures. researchgate.net | Multi-step synthesis of the specific quinoxaline precursor. |
Design of Novel Functional Pyrazine-Based Ligands for Material Science
The molecular structure of this compound makes it an exceptional candidate for use as an organic ligand in the synthesis of coordination polymers, including metal-organic frameworks (MOFs). The parent molecule, pyrazine-2,3-dicarboxylic acid, is already known to form coordination complexes with various metal ions. researchgate.netrsc.org The presence of two carboxylate groups and two heterocyclic nitrogen atoms provides multiple coordination sites.
The addition of a hydroxyl group at the C5 position is expected to significantly enhance its capabilities as a ligand. This -OH group introduces a third type of coordination site, which can lead to the formation of more complex and robust three-dimensional structures. digitellinc.com This multi-dentate nature could enable the construction of MOFs with tailored pore environments, enhanced stability, and unique functional properties such as photoluminescence or catalysis. researchgate.net Future research will focus on reacting this ligand with a variety of metal ions to create new materials.
| Metal Ion | Potential Coordination Mode | Predicted Material Properties | Potential Applications |
| Zinc(II), Cadmium(II) | Carboxylate bridging, N-coordination | Photoluminescence, porosity | Chemical sensing, guest adsorption. |
| Copper(II) | Carboxylate and hydroxyl bridging | Magnetic coupling, catalytic activity | Heterogeneous catalysis, gas separation. |
| Cobalt(II), Nickel(II) | Octahedral coordination with all donor sites | Porosity, selective gas adsorption. nih.gov | CO2 capture, hydrocarbon separation. |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High coordination numbers utilizing all donor groups | Strong luminescence, "antenna effect" | Optical devices, bio-imaging probes. |
Exploration of Biocatalytic Potential for Industrial Scale Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com While no biocatalytic route to this compound currently exists, its development represents a significant area for future research. The industrial production of other bio-based monomers, such as 2,5-furandicarboxylic acid (FDCA), has demonstrated the power of enzymatic and whole-cell catalysis. mdpi.com
Future work could focus on two main strategies: enzyme discovery and metabolic engineering. Enzyme discovery would involve screening microbial genomes for novel oxygenases or hydroxylases capable of acting on the pyrazine-2,3-dicarboxylic acid substrate. The microbial metabolism of pyridine (B92270), which involves enzymatic hydroxylation, serves as a strong precedent for this approach. nih.gov Alternatively, metabolic engineering could be used to construct a synthetic pathway in a host organism like E. coli. This pathway could involve a cascade of enzymes, each catalyzing a specific step towards the final product.
| Reaction Step | Enzyme Class | Function | Known Analogy |
| Precursor Synthesis | e.g., Amidase, Nitrilase | Generation of pyrazine-2,3-dicarboxamide | Synthesis of pyrazinamide (B1679903) from 2-cyanopyrazine. |
| Hydroxylation | Monooxygenase (e.g., P450) | Regiospecific introduction of -OH group | 4-hydroxypyridine-3-hydroxylase in Agrobacterium sp. nih.gov |
| Carboxylation | Carboxylase / Dehydrogenase | Conversion of amide to carboxylic acid | Various pathways in amino acid metabolism. |
Deepening Understanding of Biochemical Roles and Molecular Mechanisms
The structural similarity of this compound to known bioactive molecules suggests it may have an undiscovered biochemical role. The closely related compound, 5-hydroxypyrazine-2-carboxylic acid, is the main metabolite of pyrazinamide, a first-line medication for treating tuberculosis. This connection provides a compelling starting point for investigation.
A primary research direction would be to determine if this compound is a secondary, yet-to-be-identified metabolite in the pyrazinamide degradation pathway. This would involve advanced metabolomic analysis of biological samples from subjects administered the drug. Furthermore, the compound itself could possess intrinsic biological activity. Its structure, featuring multiple potential metal-chelating groups, suggests it could interfere with bacterial metalloenzymes. Future research should involve the chemical or biocatalytic synthesis of this compound, followed by screening against various biological targets, particularly those within Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov
Computational-Driven Discovery of Derivatives with Targeted Interactions
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. nih.govmdpi.com For this compound, computational methods can be applied to explore its potential in both material science and drug discovery.
In materials science, Density Functional Theory (DFT) can be used to model the electronic structure of the ligand and predict its coordination behavior with different metals. These calculations can help identify the most promising metal-ligand combinations for synthesizing MOFs with desired properties, such as specific pore sizes or electronic band gaps. researchgate.net
In the context of drug discovery, molecular docking simulations can predict how the compound and its virtual derivatives might bind to the active sites of therapeutic targets, such as enzymes essential for the survival of pathogens. nih.gov By creating a virtual library of derivatives and using Quantitative Structure-Activity Relationship (QSAR) models, researchers can identify the most promising candidates for synthesis and biological testing, accelerating the discovery of new therapeutic agents. nih.gov
| Application Area | Computational Method | Software Examples | Predicted Properties |
| Material Science | Density Functional Theory (DFT) | Gaussian, VASP, Quantum ESPRESSO | Coordination geometries, bond energies, electronic band structure, charge distribution. |
| Biocatalysis | Molecular Docking, QM/MM | AutoDock, Schrödinger Suite, GROMACS | Enzyme-substrate binding affinity, reaction transition states, catalytic mechanism. |
| Drug Discovery | Molecular Docking, Molecular Dynamics (MD), QSAR | AutoDock, Amber, GROMACS, MOE | Protein-ligand binding modes and affinities, conformational stability, predictive activity models. |
Q & A
Q. What experimental protocols are recommended for handling and solubilizing 5-Hydroxypyrazine-2,3-dicarboxylic acid in laboratory settings?
To ensure solubility, prepare stock solutions in DMSO at concentrations up to 50 mg/mL under ultrasonic conditions. For biocompatibility, mix with PEG300, Tween-80, and saline (5:5:90 v/v) or use 2% SBE-β-CD in saline. Avoid aqueous-only solvents due to limited solubility. Store aliquots at -80°C (2-year stability) or -20°C (1-year stability), and always use PPE (gloves, goggles) during handling .
Q. How can the stability of this compound under alkaline conditions be systematically evaluated?
Adopt methodologies from alkaline stability studies on structurally related dicarboxylic acids. Use deuterated solvents (e.g., MeOD, D2O) and KOD to simulate alkaline environments. Monitor degradation via NMR spectroscopy (e.g., tracking proton shifts in carboxylic groups) or HPLC to assess structural integrity over time .
Q. What spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in this compound?
Infrared (IR) spectroscopy is essential for identifying O–H and N–H stretching frequencies (e.g., 2500–3000 cm⁻¹ for carboxylic acid dimers). Single-crystal X-ray diffraction resolves intermolecular H-bonding patterns, such as O–H···N or O–H···O interactions, using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the role of this compound in forming supramolecular architectures?
Grow single crystals via slow evaporation in polar solvents (e.g., water/DMSO mixtures). Analyze asymmetric units to identify primary synthons, such as acid-pyridine trimers or Kagomé lattices. Use diffraction data to map H-bonded networks and quantify bond lengths/angles (e.g., O–H···N interactions at ~2.6–2.8 Å) .
Q. What strategies optimize the synthesis of lanthanide coordination polymers using this compound as a ligand?
Employ hydrothermal synthesis (120–150°C, 24–72 hrs) with lanthanide oxides and the ligand in aqueous solutions. Adjust pH to 5–6 to deprotonate carboxylic groups. Characterize the resulting polymers via TGA (thermal stability), photoluminescence (Eu³+/Tb³+ emission), and magnetic susceptibility measurements .
Q. How does structural modification of this compound influence NMDA receptor subunit selectivity?
Derivatize the hydroxyl group with bulky hydrophobic moieties (e.g., phenanthrene, biphenyl) to enhance NR2C/NR2D subunit affinity. Test antagonism using recombinant NMDA receptors expressed in Xenopus laevis oocytes. Perform Schild analysis to confirm competitive binding at glutamate sites .
Q. What computational methods predict the compound’s pKa and partition coefficient (Log P) for pharmacokinetic studies?
Use quantum mechanical calculations (e.g., DFT) to estimate pKa values for carboxylic and hydroxyl groups. Compare with experimental data from potentiometric titration. Predict Log P via fragment-based methods (e.g., Crippen’s fragmentation) and validate using shake-flask/HPLC measurements .
Methodological Notes
- Contradiction Handling : While alkaline stability studies in focus on benzene dicarboxylates, extrapolate cautiously to pyrazine analogs due to differing electronic effects.
- Data Gaps : No direct toxicology/ecotoxicology data exists; prioritize in vitro assays (e.g., Ames test, Daphnia toxicity) for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
